molecular formula C18H21FN2O2S B5412738 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B5412738
M. Wt: 348.4 g/mol
InChI Key: JOIUDUOYYFTVBN-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-methylphenyl group, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorophenylsulfonyl group, potentially reducing it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Piperazine derivatives are known for their roles as antipsychotics, antidepressants, and anti-inflammatory agents . This specific compound could be explored for similar therapeutic effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors, modulating their activity and producing therapeutic effects . The fluorophenylsulfonyl and methylphenyl groups could enhance the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-4-(4-methylphenyl)piperazine: Similar structure but lacks the sulfonyl group.

    4-(4-Fluorophenyl)-1-(4-methylphenyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.

Uniqueness

The presence of both the 4-fluorophenylsulfonyl and 4-methylphenyl groups in 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine makes it unique. These groups can significantly influence the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to cross biological membranes .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-14-3-7-17(8-4-14)21-12-11-20(13-15(21)2)24(22,23)18-9-5-16(19)6-10-18/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIUDUOYYFTVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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